

Technical Guide & Safety Profile: Acotiamide Impurity 8 Maleate

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Compound of Interest

Compound Name: Acotiamide impurity 8 Maleate

CAS No.: 185105-17-3

Cat. No.: B602142

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Regioisomeric Characterization & Risk Management Executive Summary

In the development of Acotiamide (Z-338), a novel acetylcholinesterase (AChE) inhibitor for functional dyspepsia, the control of related substances is critical for ICH Q3A/B compliance.^[1]^[2]^[3]^[4] **Acotiamide Impurity 8 Maleate** (CAS 185105-17-3) represents a specific regioisomer of the active pharmaceutical ingredient (API).^[1]^[2]^[3]^[4]

Unlike degradation products formed by hydrolysis or oxidation, Impurity 8 is typically a process-related impurity arising from isomeric contamination in the benzoic acid starting material.^[1]^[2]^[3]^[4] Its structural similarity to Acotiamide (positional isomerism of the hydroxyl/methoxy groups) makes it a "critical pair" in HPLC method development, requiring specialized stationary phases for baseline resolution.^[1]^[2]^[4]

This guide provides a comprehensive technical breakdown of the impurity's chemistry, origin, safety profile, and analytical handling.^[1]^[2]^[4]

Chemical Identity & Properties

The core structural difference lies in the substitution pattern on the benzamide ring.^[1]^[2]^[4] While Acotiamide possesses a 2-hydroxy-4,5-dimethoxy substitution, Impurity 8 possesses a 5-hydroxy-2,4-dimethoxy pattern.^[1]^[2]^[3]^[4]

Property	Specification
Common Name	Acotiamide Impurity 8 Maleate
Chemical Name	N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide, maleate (1:[1][2][3]1)
CAS Number	185105-17-3
Molecular Formula	C ₂₁ H ₃₀ N ₄ O ₅ S[1][2][3][5] · C ₄ H ₄ O ₄
Molecular Weight	566.63 g/mol (Salt) / 450.55 g/mol (Free Base)
Isomeric Type	Regioisomer (Positional Isomer)
Appearance	White to Off-white Solid Powder
Solubility	Soluble in DMSO, Methanol; slightly soluble in Water

Origin & Synthesis Mechanism

Understanding the origin of Impurity 8 requires analyzing the retrosynthesis of Acotiamide.[1][2][4] The drug is typically assembled by coupling a substituted benzoic acid with an aminothiazole intermediate.[1][2][4]

The Critical Divergence

- Path A (Target): Uses 2-hydroxy-4,5-dimethoxybenzoic acid.[1][2][3]
- Path B (Impurity 8): Occurs if the starting material contains 5-hydroxy-2,4-dimethoxybenzoic acid (often a byproduct of non-selective demethylation of 2,4,5-trimethoxybenzoic acid).[1][3]

The following signaling pathway illustrates the parallel synthesis and the point of divergence.

- H302: Harmful if swallowed.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Precautionary Protocols

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- P280: Wear protective gloves/eye protection/face protection.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
Remove contact lenses if present and easy to do.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Continue rinsing.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#) Consult a physician.
- Skin Contact: Wash off immediately with soap and plenty of water.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) Maleate salts can be acidic; ensure thorough neutralization.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Ingestion: Rinse mouth. Do NOT induce vomiting without medical advice due to potential cholinergic effects (AChE inhibition).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Analytical Characterization & Detection

Differentiating Impurity 8 from Acotiamide is challenging due to their identical molecular weight (Isobaric).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Standard C18 columns may fail to resolve these regioisomers.

Recommended HPLC Method (differentiation)

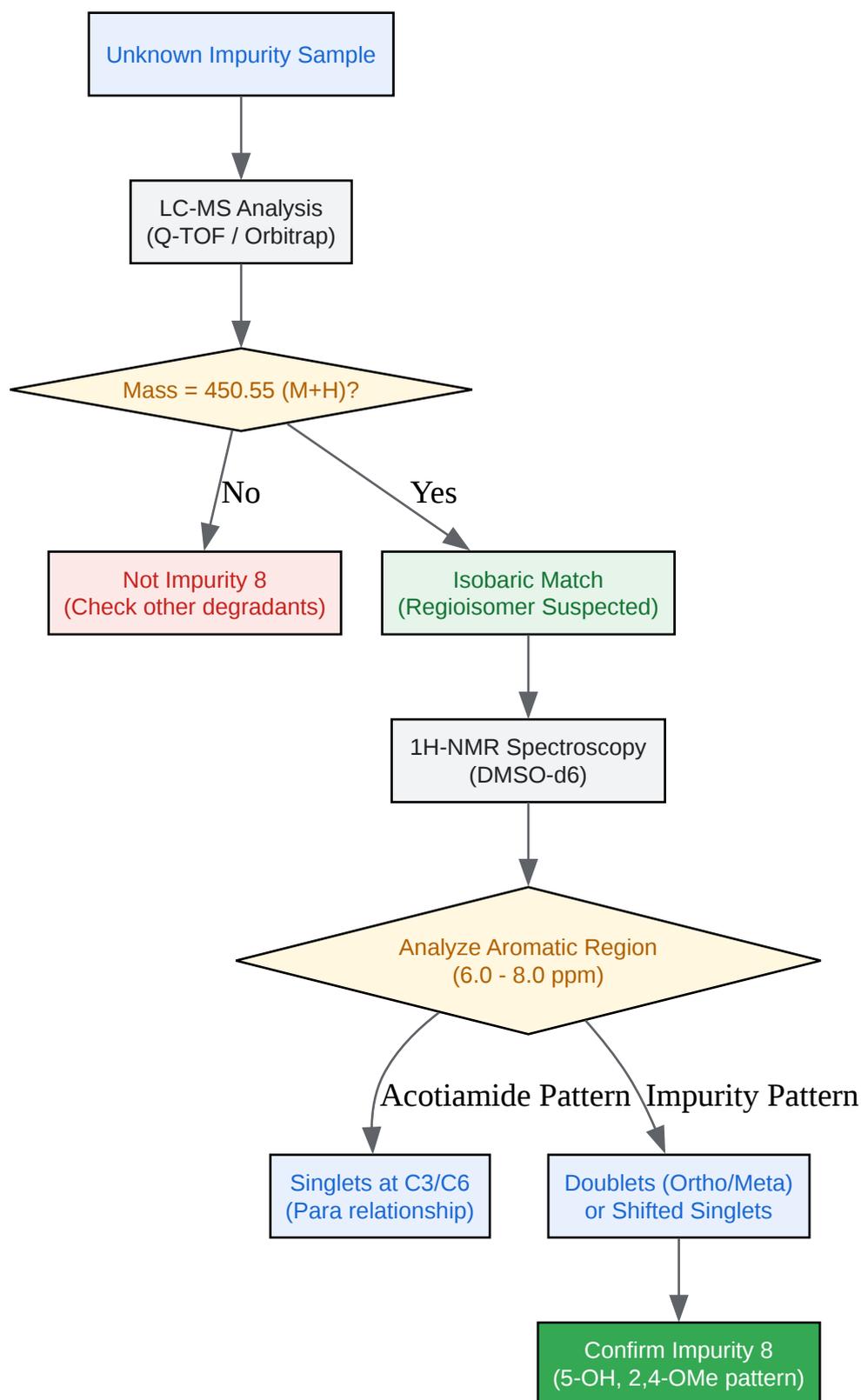
To separate positional isomers, π - π interactions are often leveraged.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., Phenomenex Kinetex F5).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Gradient: Slow ramp (5% to 40% B over 20 minutes) to maximize resolution of the aromatic isomers.
- Detection: UV at 280 nm (The shift in hydroxyl position alters the λ_{\max} slightly compared to Acotiamide).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Analytical Logic Tree

The following workflow ensures positive identification of Impurity 8 versus the API.



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Caption: Analytical decision tree for distinguishing isobaric Impurity 8 from Acotiamide API.

Handling and Storage

- Storage: Store at -20°C. The maleate salt may be hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or physical state changes.[1][2][3]
- Stability: Stable in solid state for >2 years if protected from light and moisture.[1][2][3][4] Solutions in DMSO/Methanol should be prepared fresh or stored at -80°C.[1][2][3][4]
- Disposal: Dispose of as hazardous pharmaceutical waste (Incineration recommended).[1][2][3][4] Do not flush into surface water (AChE inhibitors are ecotoxic).[1][2][3][4]

References

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